6-Benzyloxy-4-acetyl Warfarin
CAS No.:
Cat. No.: VC0205765
Molecular Formula: C₂₈H₂₄O₆
Molecular Weight: 456.49
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₈H₂₄O₆ |
---|---|
Molecular Weight | 456.49 |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Benzyloxy-4-acetyl Warfarin can be understood as a warfarin derivative with two key modifications:
-
A benzyloxy group at the 6-position of the coumarin ring structure
-
An acetyl group at the 4-position
The parent compound warfarin has a molecular formula of C₁₉H₁₆O₄ with a monoisotopic weight of 308.104859 . The addition of benzyloxy and acetyl groups would alter both the molecular weight and chemical behavior of this derivative.
Physical Properties
Based on the structural modifications, 6-Benzyloxy-4-acetyl Warfarin likely exhibits different solubility and binding characteristics compared to unmodified warfarin. The additional functional groups would increase the molecular weight and potentially alter the compound's polarity, affecting its pharmacokinetic properties.
Table 1: Projected Property Differences Between Warfarin and 6-Benzyloxy-4-acetyl Warfarin
Genetic Factors and Resistance Profiles
Genetic Polymorphisms
Warfarin resistance and sensitivity are influenced by genetic variations in several genes:
-
CYP2C9 polymorphisms affect warfarin metabolism, with CYP2C9*2 and *3 variants resulting in reduced enzyme activity
-
VKORC1 variants (particularly rs9923231) significantly impact warfarin dosing requirements
-
CYP4F2 rs2108622 affects vitamin K1 oxidation activity and accounts for approximately 1.5-7% of warfarin dosing variability
6-Benzyloxy-4-acetyl Warfarin might exhibit different susceptibility patterns to these genetic variants due to its structural modifications.
Gene | Variant | Effect on Warfarin | Potential Effect on 6-Benzyloxy-4-acetyl Warfarin |
---|---|---|---|
CYP2C9 | *2, *3 | Reduced metabolism, lower dose requirements | Potentially different due to altered metabolic pathways |
VKORC1 | rs9923231 | Major determinant of dose requirements | May retain similar effects |
VKORC1 | rs61742245 | Associated with warfarin resistance | May overcome some resistance mechanisms |
CYP4F2 | rs2108622 | Affects vitamin K metabolism | Uncertain impact |
Structure-Activity Relationship
Significance of 6-Position Modification
The 6-position on the coumarin ring is a known site for warfarin metabolism through hydroxylation by CYP2C9 . The benzyloxy group at this position would likely:
-
Block the metabolic hydroxylation at position 6
-
Alter binding characteristics to VKORC1
-
Potentially modify interactions with plasma proteins
Impact of 4-Acetyl Group
The addition of an acetyl group at position 4 would modify:
-
Electronic properties of the molecule
-
Hydrogen bonding capabilities
-
Potential for additional metabolic transformations
Research Status and Limitations
Current Knowledge Gaps
Research specifically on 6-Benzyloxy-4-acetyl Warfarin appears limited in the available literature. Key knowledge gaps include:
-
Pharmacokinetic profile
-
Precise mechanism of action
-
Efficacy compared to standard warfarin
-
Toxicity and adverse effects
-
Drug interaction profile
Future Research Directions
Future investigations should focus on:
-
Synthesis and characterization of 6-Benzyloxy-4-acetyl Warfarin
-
In vitro studies comparing binding affinity to VKORC1
-
Metabolism studies to understand degradation pathways
-
Animal models to assess anticoagulant efficacy and safety
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume